tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Homochiral Amino Acid Derivatives Synthesis : This compound is used in the highly stereoselective hydroformylation of oxazoline derivatives, which are crucial intermediates for synthesizing homochiral amino acid derivatives. These derivatives have considerable synthetic value in various applications (Kollár & Sándor, 1993).
Manufacturing of N,O-Protected-(S)-2-methylserine : This compound plays a role in the scalable manufacturing processes of N,O-protected-(S)-2-methylserine. The process involves diastereomeric salt resolution or stereoselective enolate methylation, useful in large-scale production of pharmaceuticals (Anson et al., 2011).
SARS-CoV Protease Inhibitors : It is used in the synthesis of trifluoromethyl-β-amino alcohol, a precursor for tri- and tetra-glutamic acid and glutamine peptides. These peptides exhibit inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), highlighting its potential in antiviral drug development (Sydnes et al., 2006).
Construction of Pseudopeptide Foldamers : This compound is essential for building pseudopeptide foldamers. These foldamers have potential applications in various fields due to their robust, acylurethane-based ternary foldameric structure (Tomasini et al., 2003).
Synthesis of D-ribo-Phytosphingosine : The compound is utilized in the synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmacology. It involves a high-yield process using microwave-enhanced cross metathesis (Lombardo et al., 2006).
Chiral Dirhodium Catalysts Preparation : It is also used in the preparation of chiral dirhodium catalysts derived from amino acids like L-serine and L-threonine. These catalysts are effective in asymmetric aziridination and cyclopropanation reactions, vital in medicinal chemistry and organic synthesis (Kang et al., 2015).
Properties
IUPAC Name |
tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h7-9H,1-6H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDCJBFJUBOMOR-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108149-62-8 |
Source
|
Record name | tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.